α4β2 nAChR Binding Affinity Comparison
Ethyl 2-(4-methylpiperazin-1-yl)nicotinate demonstrates measurable binding affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR), a validated target in CNS disorders and addiction research. In a radioligand displacement assay using [3H]nicotine on human SHEP1 cell membranes, the compound exhibited a Ki value of 20 nM [1]. This potency contrasts with the compound's minimal functional agonist activity, as evidenced by an EC50 of 9.90 μM (9,900 nM) in a calcium flux FLIPR assay in the same cellular system, indicating a binding-biased profile with >495-fold separation between binding affinity and functional activation [2]. No direct comparative Ki data are currently available in public literature for the methyl ester analog (methyl 2-(4-methylpiperazin-1-yl)nicotinate) or the free carboxylic acid derivative (2-(4-methylpiperazin-1-yl)nicotinic acid, CAS 38029-97-9); however, the free acid analog exhibits higher polarity (XLogP3-AA = -1.6 vs. ethyl ester predicted LogP of ~1.5–2.0) and contains a hydrogen bond donor, which is expected to reduce passive membrane permeability relative to the ethyl ester [3]. Procurement of the ethyl ester rather than the methyl ester or free acid is therefore indicated for cellular assays requiring optimal membrane penetration and intracellular target access.
| Evidence Dimension | Binding affinity (Ki) and functional activation (EC50) at α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 20 nM; EC50 = 9,900 nM |
| Comparator Or Baseline | Methyl ester analog: Ki data not publicly available; Free acid analog: Ki data not publicly available |
| Quantified Difference | Binding-to-activation ratio = 495-fold (Ki/EC50) for target compound; Ethyl ester exhibits zero hydrogen bond donors vs. free acid (1 HBD), with predicted higher LogP and membrane permeability |
| Conditions | Displacement of [3H]Nicotine from α4β2 nAChR in human SHEP1 cell membranes after 2 hrs; Calcium flux measured by FLIPR assay |
Why This Matters
A 20 nM Ki establishes this compound as a high-affinity α4β2 nAChR ligand suitable for competitive binding studies, while the 495-fold binding/activation ratio defines its utility as a binding-biased probe rather than a functional agonist.
- [1] BindingDB. BDBM50437484 (CHEMBL2409495). Ki: 20 nM. Assay: Displacement of [3H]Nicotine from alpha4beta2 nAChR in human SHEP1 cell membranes. View Source
- [2] BindingDB. BDBM50437484 (CHEMBL2409495). EC50: 9.90E+3 nM. Assay: Agonist activity at alpha4beta2 nAChR in human SHEP1 cells assessed by calcium flux FLIPR. View Source
- [3] PubChem. 2-(4-Methylpiperazin-1-yl)nicotinic acid (CID 217029). XLogP3-AA: -1.6; Hydrogen Bond Donor Count: 1. View Source
